Cas no 2128-60-1 ((8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one)
2128-60-1 structure
Product Name:(8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one
Numéro CAS:2128-60-1
Le MF:C19H21NO3
Mégawatts:311.374945402145
CID:1399796
PubChem ID:200480
Update Time:2025-04-20
(8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one Propriétés chimiques et physiques
Nom et identifiant
-
- (8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one
- (8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-o
- (+)-Pronuciferine
- 2128-60-1
- Milthanthine
- NSC-628007
- AKOS040753619
- SPIRO(2,5-CYCLOHEXADIENE-1,7'(1'H)-CYCLOPENT(IJ)ISOQUINOLIN)-4-ONE, 2',3',8',8'A-TETRAHYDRO-5',6'-DIMETHOXY-1'-METHYL-, (R)-
- CHEMBL237766
- (4R)-10, 11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04, 12]dodeca-1(12), 8, 10-triene-2, 4'-cyclohexa-2, 5-diene]-1'-one
- Pronuciferine
- SPIRO(2,5-CYCLOHEXADIENE-1,7'(1'H)-CYCLOPENT(IJ)ISOQUINOLIN)-4-ONE, 2',3',8',8'A-TETRAHYDRO-5',6'-DIMETHOXY-1'-METHYL-, (8'AR)-
- PRONUCIFERINE, (+)-
- CHEBI:42
- Pronuciferin
- Q27105211
- (4R)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one
- NSC628007
- C09611
- UNII-860X46GII1
- 5',6'-Dimethoxy-1'-methyl-2',3',8',8'a-tetrahydro-1'H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one
- N-Methylstepharine
- Spiro[2,5-cyclohexadiene-1,7'(1'H)-cyclopent[ij]isoquinolin]-4-one, 2',3',8',8'a-tetrahydro-5',6'-dimethoxy-1'-methyl-, (R)-
- DTXSID60943782
- Spiro(2,5-cyclohexadiene-1,7'-1'H-cyclopent(ij)isoquinolin)-4-one, 2',3',8',8'a-tetrahydro-5',6'-dimethoxy-1'-methyl-, (R)-
- WUYQEGNOQLRQAQ-CQSZACIVSA-N
- NCI60_009013
- 860X46GII1
- N,O-Dimethylcrotonosine
-
- Piscine à noyau: 1S/C19H21NO3/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19/h4-5,7-8,10,14H,6,9,11H2,1-3H3/t14-/m1/s1
- La clé Inchi: WUYQEGNOQLRQAQ-CQSZACIVSA-N
- Sourire: O(C)C1C(=CC2CCN(C)[C@H]3C=2C=1C1(C=CC(C=C1)=O)C3)OC
Propriétés calculées
- Qualité précise: 311.15214353g/mol
- Masse isotopique unique: 311.15214353g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 2
- Complexité: 539
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.5
- Surface topologique des pôles: 38.8Ų
(8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T34143-5 mg |
Pronuciferine |
2128-60-1 | 98% | 5mg |
¥ 7,000 | 2023-07-10 | |
| TargetMol Chemicals | T34143-50 mg |
Pronuciferine |
2128-60-1 | 98% | 50mg |
¥ 13,800 | 2023-07-10 | |
| TargetMol Chemicals | T34143-100 mg |
Pronuciferine |
2128-60-1 | 98% | 100MG |
¥ 17,500 | 2023-07-10 | |
| TargetMol Chemicals | T34143-5mg |
Pronuciferine |
2128-60-1 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
| TargetMol Chemicals | T34143-50mg |
Pronuciferine |
2128-60-1 | 98% | 50mg |
¥ 13800 | 2023-09-15 | |
| TargetMol Chemicals | T34143-100mg |
Pronuciferine |
2128-60-1 | 98% | 100mg |
¥ 17500 | 2023-09-15 |
(8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one Littérature connexe
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
2128-60-1 ((8a'R)-5',6'-dimethoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one) Produits connexes
- 17127-48-9(Glaziovine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
SunaTech Inc.
Membre gold
Fournisseur de Chine
Réactif
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Yunnanjiuzhen
Membre gold
Fournisseur de Chine
Lot